molecular formula C7H9NO2 B1287424 2-Amino-3-methoxyphenol CAS No. 40925-69-7

2-Amino-3-methoxyphenol

Cat. No. B1287424
CAS RN: 40925-69-7
M. Wt: 139.15 g/mol
InChI Key: DAHKWRIKVUJPMO-UHFFFAOYSA-N
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Description

2-Amino-3-methoxyphenol is a chemical compound that is part of a broader class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. The presence of both amino (-NH2) and methoxy (-OCH3) functional groups in the compound suggests that it has the potential to participate in a variety of chemical reactions due to these functional groups' reactivity.

Synthesis Analysis

The synthesis of compounds related to 2-amino-3-methoxyphenol involves various chemical reactions. For instance, the synthesis of acyclic and cyclic amino acid derivatives of 2-phosphinophenols, which are structurally related to 2-amino-3-methoxyphenol, has been achieved by reacting primary phosphinophenols with formaldehyde and amino acids, leading to the formation of hydroxymethyl species and subsequent condensation reactions . Another related compound, 2-amino-5-methoxylpropiophenone, was synthesized using a practical five-step approach starting from 3-chloropropiophenone, demonstrating the feasibility of synthesizing methoxy-substituted amino phenols .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-amino-3-methoxyphenol has been characterized using various spectroscopic techniques. For example, the Schiff base compound (E)-2-{[(4-methoxynaphthalen-1-yl)methylidene]amino}-4-methylphenol was characterized by NMR, IR, and UV-Vis spectroscopies . The crystal structure was further analyzed using Hirshfeld surface analysis, revealing the importance of dispersion forces in the crystal structure .

Chemical Reactions Analysis

Chemical reactions involving methoxy and amino groups on phenol rings have been explored in several studies. The synthesis of (E)-2-methoxy-6-(R-imino)methylphenols through the condensation of 2-hydroxy-3-methoxybenzaldehyde with primary amines, followed by reduction to 2-methoxy-6-(R-amino)methylphenols, is an example of the chemical transformations that such compounds can undergo . Additionally, the synthesis and antibacterial activity of 2-(1-((2-aminophenyl)imino)ethyl)-5-methoxyphenol and its metal complexes have been investigated, indicating the potential for biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-methoxyphenol derivatives can be influenced by the presence of amino and methoxy groups. For instance, the water solubility of phosphino amino acids derived from 2-phosphinophenols increases with the number of hydrophilic groups . The molecular structure and reactivity of such compounds can be predicted using computational methods such as density functional theory (DFT), which has been used to investigate the anticorrosion properties of related compounds .

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically Organic Synthesis .

Summary of the Application

2-Amino-3-methoxyphenol is used in the synthesis of m-aryloxy phenols . These compounds have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Methods of Application or Experimental Procedures

The synthesis of m-aryloxy phenols involves the use of hydrogen bromide and boron tribromide (BBr 3) as catalysts in demethylation reactions . These acids can coordinate with electron-rich sites in organic compounds and enhance the outcome of organic reactions .

Results or Outcomes

The synthesis methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds .

Application in the Production of Antioxidant Polymers

Specific Scientific Field

Polymer Science and Biochemistry .

Summary of the Application

2-Amino-3-methoxyphenol, as a phenolic compound, has been evaluated for its antioxidant activity . It has been used in the synthesis of polymeric phenols, which have potent antioxidant properties and increased stability in aqueous systems .

Methods of Application or Experimental Procedures

The synthesis of polymeric phenols involves enzyme-catalyzed reactions . This is considered an environmentally friendly and safer approach compared to traditional methods .

Results or Outcomes

Polymeric phenols have shown potent antioxidant properties and increased stability in aqueous systems . They have been found to be more effective in biological applications than phenolic compounds .

Application in the Production of Plastics, Adhesives, and Coatings

Specific Scientific Field

Materials Science .

Summary of the Application

m-Aryloxy phenols, which can be synthesized using 2-Amino-3-methoxyphenol, are commonly used in the production of plastics, adhesives, and coatings . They improve these materials’ thermal stability and flame resistance .

Methods of Application or Experimental Procedures

The production process involves the incorporation of m-aryloxy phenols into the polymer matrix during the synthesis of the material .

Results or Outcomes

The incorporation of m-aryloxy phenols into these materials has been found to significantly improve their thermal stability and flame resistance .

Application in Medicinal Chemistry

Specific Scientific Field

Medicinal Chemistry .

Summary of the Application

2-Amino-3-methoxyphenol has potential applications in medicinal chemistry . It could be used in the synthesis of bioactive compounds .

Methods of Application or Experimental Procedures

The specific methods of application in medicinal chemistry would depend on the particular bioactive compound being synthesized .

Results or Outcomes

While specific results or outcomes are not provided, the potential for 2-Amino-3-methoxyphenol to be used in the synthesis of bioactive compounds suggests it could have a significant impact in medicinal chemistry .

Application in the Synthesis of Bioactive Natural Products and Conducting Polymers

Specific Scientific Field

Chemistry, specifically Organic Synthesis .

Summary of the Application

Phenol derivatives, such as 2-Amino-3-methoxyphenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .

Methods of Application or Experimental Procedures

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .

Results or Outcomes

These compounds have specific properties that make them useful in various industries, including plastics, adhesives, and coatings . They also have potential biological activities, including anti-tumor and anti-inflammatory effects .

Application in the Synthesis of Antioxidants

Specific Scientific Field

Biochemistry .

Methods of Application or Experimental Procedures

Enzyme-catalyzed synthesis of polymeric phenols has been explored as an environmentally friendly and safer approach .

Results or Outcomes

Polymeric phenols have received much attention owing to their potent antioxidant properties and increased stability in aqueous systems . They have been found to be more effective in biological applications than phenolic compounds .

Safety And Hazards

2-Amino-3-methoxyphenol is classified under the GHS07 hazard class. The safety precautions include avoiding contact with skin and eyes, and not ingesting or inhaling the compound .

properties

IUPAC Name

2-amino-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAHKWRIKVUJPMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10614834
Record name 2-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-methoxyphenol

CAS RN

40925-69-7
Record name 2-Amino-3-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10614834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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